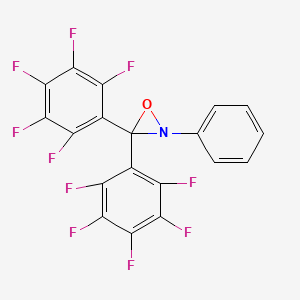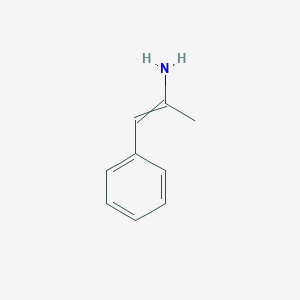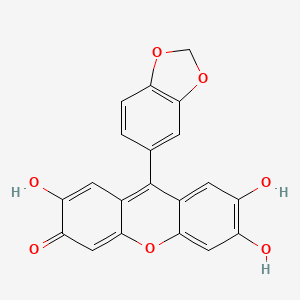
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- is a complex organic compound that belongs to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.
Oxidation Reactions: Using oxidizing agents to introduce hydroxyl groups at specific positions.
Cyclization Reactions: Forming the xanthene core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological imaging to visualize cellular structures and processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of fluorescent materials and sensors.
Mécanisme D'action
The mechanism of action of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties enable it to bind to specific sites, allowing researchers to track and study biological processes. Its therapeutic effects may be mediated through pathways involving oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and applications in biological imaging.
Eosin: Used in histology for staining tissues.
Uniqueness
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- stands out due to its unique combination of a xanthene core and a benzodioxole moiety, which may confer distinct chemical and biological properties. Its specific structure allows for targeted applications in various scientific fields.
Propriétés
Numéro CAS |
111295-33-1 |
|---|---|
Formule moléculaire |
C20H12O7 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C20H12O7/c21-12-4-10-17(6-14(12)23)27-18-7-15(24)13(22)5-11(18)20(10)9-1-2-16-19(3-9)26-8-25-16/h1-7,21-23H,8H2 |
Clé InChI |
WTPHJXSFIZEIKB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


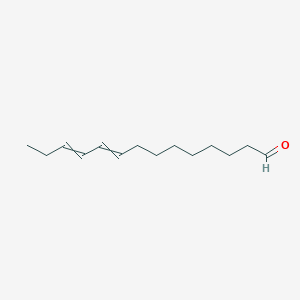
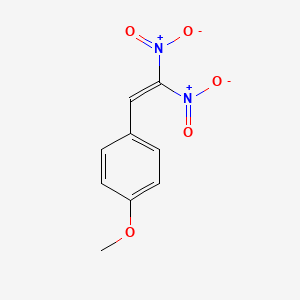



![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)



![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
